7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis of Thieno[3,2-d]pyrimidine Core Framework
The thieno[3,2-d]pyrimidine scaffold consists of a fused bicyclic system where a thiophene ring is annealed to a pyrimidine ring at the 3- and 2-positions, respectively. Crystallographic studies of related derivatives reveal a planar conformation for the bicyclic core, with dihedral angles between the thiophene and pyrimidine rings typically less than 3°. In 7-bromo-4-chlorothieno[3,2-d]pyrimidine, the bromine and chlorine substituents occupy positions 7 and 4, respectively. The bromine atom at position 7 is positioned para to the pyrimidine nitrogen atoms, while the chlorine substituent at position 4 resides adjacent to the pyrimidine ring’s electron-withdrawing groups.
X-ray crystallography demonstrates that the thieno[3,2-d]pyrimidine core adopts a coplanar arrangement, critical for π-π stacking interactions in biological systems. For example, in the crystal structure of N-benzylthieno[3,2-d]pyrimidin-4-amine, the bicyclic system exhibits root-mean-square deviations of 0.020 Å for the thiophene-pyrimidine junction, underscoring its rigidity. Hydrogen bonding patterns in the crystal lattice, such as N–H···N and C–H···π interactions, stabilize the molecular packing, as observed in analogous compounds.
Table 1: Key Crystallographic Parameters for Thieno[3,2-d]pyrimidine Derivatives
| Parameter | Value (Typical) | Source |
|---|---|---|
| Dihedral angle (thiophene-pyrimidine) | <3° | |
| Planarity (r.m.s. deviation) | 0.012–0.020 Å | |
| Hydrogen bonds (N–H···N) | 2.5–3.0 Å |
Halogen Substituent Effects on Electronic Configuration
The bromine and chlorine substituents exert distinct electronic and steric influences on the thieno[3,2-d]pyrimidine scaffold. Bromine, being more electronegative (3.0 vs. 2.8 Pauling units) and sterically bulkier than chlorine, withdraws electron density from the aromatic system via inductive effects. This electron-withdrawing nature enhances the electrophilic character of the pyrimidine ring, making it reactive toward nucleophilic substitution.
In contrast, chlorine’s smaller size and moderate electron-withdrawing capacity allow for greater flexibility in substituent positioning. The combined electronic effects of bromine and chlorine create a unique electronic profile, as evidenced by shifts in nuclear magnetic resonance (NMR) signals. For instance, the deshielded aromatic protons adjacent to bromine resonate at higher chemical shifts compared to those near chlorine.
Table 2: Electronic Effects of Halogens on Thieno[3,2-d]pyrimidine
| Substituent | Electronic Effect | NMR Shift (δ) Example |
|---|---|---|
| 7-Bromo | Strong electron-withdrawing | 8.95 ppm (pyrimidine H) |
| 4-Chloro | Moderate electron-withdrawing | 7.89 ppm (thiophene H) |
Comparative Analysis of Isomeric Thienopyrimidine Derivatives
Isomeric variations in the thienopyrimidine scaffold significantly impact biological activity and physicochemical properties. For instance, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a positional isomer, exhibits distinct reactivity due to altered electronic distribution. The bromine atom in the 6-position renders the pyrimidine ring more susceptible to nucleophilic attack compared to the 7-bromo isomer.
Comparative studies of thieno[3,2-d]pyrimidines with different halogen positions reveal that the 7-bromo-4-chloro configuration optimizes the balance between steric hindrance and electronic activation. For example, in kinase inhibition assays, derivatives with bromine at position 7 show enhanced binding affinity due to favorable π-π interactions with aromatic residues in the target protein.
Table 3: Comparative Reactivity of Thienopyrimidine Isomers
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum of this compound in DMSO-d6 reveals two distinct singlets: δ 8.95 ppm (pyrimidine H) and δ 7.89 ppm (thiophene H). The absence of splitting indicates no neighboring protons, consistent with the fused bicyclic structure. The 13C NMR spectrum confirms the chemical environment of carbons, with signals at δ 168.9 (C=O, if present) and δ 152.5 (pyrimidine C-4).
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 247.88 (C6H2BrClN2S⁺), with fragmentation patterns consistent with halogen loss (e.g., m/z 211.8 for [M-Br]⁺).
Table 4: Spectroscopic Data for this compound
Properties
IUPAC Name |
7-bromo-4-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZDPZIIKOATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586510 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31169-27-4 | |
| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Hydroxythieno[3,2-d]pyrimidine Intermediate
- Starting materials: 3-amino-2-methylthiophene- formate and formamide
- Solvent: Ethylene glycol monomethyl ether
- Conditions: Heating at 120–140 °C under reflux for 1–6 hours
- Work-up: Removal of solvent, addition of saturated aqueous sodium chloride, filtration, and drying at 40 °C
- Yield and purity: Approximately 92.5–93% yield with purity around 99.0–99.1%
This step involves cyclization to form the thieno[3,2-d]pyrimidine core bearing a hydroxy group at the 4-position.
Step 2: Bromination at the 7-Position
- Reagents: N-bromosuccinimide (NBS) and a small amount of calgon (chelating agent)
- Solvent: Acetone
- Conditions: Reaction at 5–30 °C for 1–9 hours
- Work-up: Filtration to remove solids, addition of water to precipitate product, filtration, and drying at 40 °C
- Yield and purity: High yield (~97.5%) and purity (~99.5%)
This selective bromination introduces the bromine atom at the 7-position of the thieno[3,2-d]pyrimidine ring.
Step 3: Chlorination of the 4-Hydroxy Group
- Reagent: Phosphorus oxychloride (POCl3)
- Conditions: Reflux at 120–130 °C for 2–13 hours
- Work-up: Quenching in ice-cold water, stirring to precipitate the product, filtration, and drying
- Yield and purity: Approximately 87% yield with purity around 99.3%
This step replaces the hydroxy group at the 4-position with chlorine, yielding the target compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-amino-2-methylthiophene formate + formamide, ethylene glycol monomethyl ether, 120–140 °C, 1–6 h | 4-Hydroxythieno[3,2-d]pyrimidine | 92.5–93 | 99.0–99.1 | Cyclization step |
| 2 | 4-Hydroxy intermediate + NBS + calgon, acetone, 5–30 °C, 1–9 h | 4-Hydroxy-7-bromothieno[3,2-d]pyrimidine | 97.5 | 99.5 | Selective bromination |
| 3 | 4-Hydroxy-7-bromo intermediate + POCl3, reflux 120–130 °C, 2–13 h | This compound | 87 | 99.3 | Chlorination of hydroxy group |
Alternative and Supporting Methods
- Starting material preparation: The initial thiophene derivatives can be prepared via condensation reactions involving amino thiophene derivatives and formamide under reflux conditions.
- Purification: The final product is typically isolated by filtration after precipitation and dried under controlled temperature to maintain purity without requiring chromatographic purification.
- Industrial scale: The process is amenable to scale-up due to the use of common reagents and solvents, and the avoidance of complex purification steps.
Research Findings and Analytical Data
- Mass Spectrometry (MS): Molecular ion peak at m/z = 249.5 (M+), consistent with the molecular formula C6H2BrClN2S.
- NMR Spectroscopy: Characteristic proton signals observed at δ 9.05 and 8.14 ppm (singlets), confirming the aromatic protons of the thieno[3,2-d]pyrimidine ring.
- Purity: High-performance liquid chromatography (HPLC) analysis shows purity >99% after the final step without further purification.
- Melting Point: Reported melting points around 160–163 °C, consistent with literature values.
Chemical Reactions Analysis
Types of Reactions: OSM-S-448 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly halogenation, are common in the synthesis and modification of OSM-S-448.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of OSM-S-448, which may have different biological activities and properties.
Scientific Research Applications
OSM-S-448 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: The compound is studied for its potential antimalarial activity, targeting the malaria parasite Plasmodium falciparum.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.
Mechanism of Action
The mechanism of action of OSM-S-448 involves the inhibition of specific molecular targets within the malaria parasite. The compound is believed to interfere with the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of a P-type sodium-potassium ATPase transporter .
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2)
- Structural Difference : Lacks the bromine atom at position 5.
- Impact : Reduced steric bulk and electronic effects compared to the 7-bromo-4-chloro derivative. This results in lower reactivity in substitution reactions and weaker binding to hydrophobic enzyme pockets. Similarity index: 0.90 .
6-Bromo-4-chlorothieno[3,2-d]pyrimidine (CAS 225385-03-5)
- Structural Difference : Bromine at position 6 instead of 6.
- Impact : Altered electronic distribution due to the shifted bromine, leading to distinct regioselectivity in reactions. Similarity index: 0.88 .
7-Bromo-2-methoxythieno[3,2-d]pyrimidine
- Structural Difference : Methoxy group at position 2 instead of chlorine at position 3.
- Impact : The methoxy group increases solubility but reduces electrophilicity at position 4, limiting its utility in nucleophilic substitution reactions critical for drug derivatization .
Analogues with Different Fused Ring Systems
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5)
- Structural Difference: Pyrrolo[2,3-d]pyrimidine core instead of thieno[3,2-d]pyrimidine.
- However, reduced aromaticity compared to the thieno analogue may decrease stability .
4-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidine
- Structural Difference : Pyrido[3,2-d]pyrimidine core with a trifluoromethyl group at position 7.
- Impact: The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound more suitable for in vivo applications.
Halogen-Substituted Variants
7-Iodo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- Structural Difference : Iodine replaces bromine at position 7.
- However, iodine’s lower electronegativity weakens electronic effects compared to bromine .
7-Bromo-4-fluoro-5H-pyrrolo[3,2-d]pyrimidine
- Structural Difference : Fluorine replaces chlorine at position 4.
- Impact : Fluorine’s strong electronegativity increases the compound’s electrophilicity, accelerating substitution reactions. Enhanced bioavailability due to fluorine’s small size and metabolic stability .
Data Tables
Table 1: Key Properties of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine and Analogues
| Compound Name | CAS Number | Core Structure | Halogen Substitution | Similarity Index | Key Applications |
|---|---|---|---|---|---|
| This compound | 31169-27-4 | Thieno[3,2-d]pyrimidine | Br (C7), Cl (C4) | - | Kinase inhibitor intermediates |
| 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 | Thieno[3,2-d]pyrimidine | Cl (C4) | 0.90 | Base scaffold for derivatization |
| 6-Bromo-4-chlorothieno[3,2-d]pyrimidine | 225385-03-5 | Thieno[3,2-d]pyrimidine | Br (C6), Cl (C4) | 0.88 | Anticancer agent synthesis |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 | Pyrrolo[2,3-d]pyrimidine | Br (C5), Cl (C4) | - | Nucleic acid-targeted therapies |
Biological Activity
7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in pharmacological research. Its unique structure, which includes a thiophene ring fused with a pyrimidine core, contributes to its diverse interactions within biological systems. This article explores the biological activities of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula for this compound is C₆H₂BrClN₂S, with a molecular weight of 249.52 g/mol. The compound is characterized by the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 249.516 g/mol |
| Density | 2.0 ± 0.1 g/cm³ |
| Boiling Point | 345.5 ± 37.0 °C at 760 mmHg |
| Flash Point | 162.7 ± 26.5 °C |
| LogP | 3.38 |
These properties indicate that the compound has a relatively high boiling point and density, suggesting good stability under various conditions.
Inhibition of Cytochrome P450 Enzymes
One of the notable activities of this compound is its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. This characteristic makes the compound relevant in pharmacological studies aimed at understanding drug interactions and metabolic pathways .
Anticancer Potential
Research indicates that compounds similar to this compound have potential as anticancer agents. Specifically, studies have shown that halogenated thieno[3,2-d]pyrimidines exhibit selective antiproliferative properties against various cancer cell lines . The presence of chlorine at the C4 position has been identified as critical for biological activity, with compounds demonstrating the ability to induce apoptosis in leukemia cells .
Case Study: Antiproliferative Activity
In vitro evaluations have reported that certain derivatives of thieno[3,2-d]pyrimidines possess significant antiproliferative effects against cancer cells. For example, compounds derived from modifications to the base structure of this compound were found to inhibit cell growth in several cancer types . The mechanism involves inducing apoptosis independent of the cell cycle phase, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising activity against microbial pathogens. Research has demonstrated selective inhibition against clinical strains of Cryptococcus neoformans, indicating its potential use in treating fungal infections . The structural features of the compound facilitate interactions with microbial targets, making it a candidate for further investigation in antimicrobial drug development.
Synthetic Routes and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination and Chlorination : These reactions introduce halogen substituents essential for biological activity.
- Modification with Piperazine : Introducing piperazine units has been explored to enhance anticancer properties by creating new derivatives .
These synthetic strategies are crucial for developing novel compounds with improved efficacy and specificity.
Q & A
Q. Advanced
- NaOMe in Methanol : Mild conditions selectively displace C4–Cl without affecting the bromine substituent, ideal for scaling .
- NaH in DMF : Facilitates deprotonation and nucleophilic substitution at sterically hindered positions (e.g., C5 methylation in pyrrolo[3,2-d]pyrimidine derivatives) .
- Kinetic vs. Thermodynamic Control : Bulky bases (e.g., LDA) favor kinetic products, while weaker bases (e.g., K2CO3) allow thermodynamic control in cross-coupling reactions .
What are the limitations of current synthetic methodologies?
Q. Advanced
- Sensitivity to Moisture/Air : Bromine and chlorine substituents increase susceptibility to hydrolysis, requiring inert atmospheres .
- Purification Challenges : Similar polarity of intermediates complicates column chromatography. Prep-TLC or recrystallization (e.g., from acetonitrile) improves purity .
- Functional Group Compatibility : Strong oxidizing agents (e.g., NBS) may degrade thiophene rings. Alternative bromination agents (e.g., Br2/H2O2) are under investigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
